molecular formula C19H21F3N2OS B2724773 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1428351-42-1

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2724773
CAS No.: 1428351-42-1
M. Wt: 382.45
InChI Key: OWWUWXRVMHXOLD-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a trifluoromethyl group attached to a benzamide core, with a piperidine ring substituted with a thiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a substitution reaction on the piperidine ring.

    Attachment of the Benzamide Core: The final step involves coupling the piperidine intermediate with a benzamide derivative containing the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the benzamide core.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.

    N-(2-(4-(furan-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like pyridine or furan. These properties can influence the compound’s biological activity and its interactions with molecular targets.

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2OS/c20-19(21,22)16-5-2-1-4-15(16)18(25)23-9-12-24-10-7-14(8-11-24)17-6-3-13-26-17/h1-6,13-14H,7-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWUWXRVMHXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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